N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O4S3 and its molecular weight is 448.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of thiadiazole derivatives, including those similar to the compound , often involves condensation reactions, carbodiimide condensation catalysis, and heterocyclization. These methods yield a variety of thiadiazole amides with potential for further chemical modification and optimization for various biological activities. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives highlights the versatility of thiadiazole scaffolds in generating biologically active compounds through a fast and convenient method (Yu et al., 2014).
Biological Activities and Potential Applications
Antibacterial and Antifungal Properties
Various thiadiazole derivatives exhibit significant antibacterial and antifungal activities. The incorporation of thiadiazole moieties into benzothiazole derivatives, for instance, has shown good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) (Tang et al., 2019).
Anticancer Potential
Thiadiazole derivatives have been evaluated for their potential anticancer activities, showing promise in various in vitro models. The synthesis of novel thiadiazole amide derivatives containing piperazine, for example, demonstrated inhibitory effects on bacterial strains and certain cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Xia, 2015).
Enzyme Inhibition
The enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties has been explored, with compounds showing substantial activity against enzymes like alpha-glucosidase and acetylcholinesterase. This suggests applications in treating diseases like diabetes and Alzheimer's through enzyme inhibition strategies (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S3/c23-15(9-12-2-1-7-27-12)20-17-21-22-18(29-17)28-10-16(24)19-11-3-4-13-14(8-11)26-6-5-25-13/h1-4,7-8H,5-6,9-10H2,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANQNBLDUCQWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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